1-Nonen-3-ol, 3-methyl-

描述

Contextualization within the Volatile Organic Compound (VOC) Landscape

1-Nonen-3-ol (B1582604), 3-methyl- is classified within the vast group of volatile organic compounds (VOCs). VOCs are carbon-based molecules that readily evaporate at room temperature and are emitted from both natural (biogenic) and man-made (anthropogenic) sources. aem.azresearchgate.net Biogenically, they are produced by a wide array of organisms, including plants, fungi, and bacteria, where they play crucial roles in ecological interactions. frontiersin.orgoup.com

These airborne chemical signals are instrumental in communication between plants and insects, as well as in interactions among microorganisms. frontiersin.orgoup.com Fungal VOCs (FVOCs), for instance, can influence plant growth, development, and defense mechanisms. frontiersin.orgnih.gov Compounds like 1-octen-3-ol (B46169), a structural relative of the subject compound, are well-known fungal volatiles. researchgate.netfrontiersin.org The presence of unsaturated alcohols like 1-Nonen-3-ol, 3-methyl- in natural sources such as plants and insects, as well as in food products like mozzarella and fish meatballs, underscores their relevance in the landscape of natural volatiles. ontosight.aioup.comunila.ac.id

Structural Classification and Nomenclature of 1-Nonen-3-ol, 3-methyl-

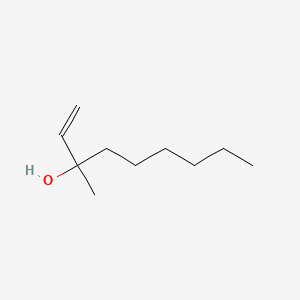

1-Nonen-3-ol, 3-methyl- belongs to the family of alkenols, a subclass of unsaturated alcohols. ontosight.ai Its chemical structure features a nine-carbon backbone. The nomenclature "1-nonen-3-ol" indicates a double bond starting at the first carbon, a hydroxyl group at the third carbon, and a nine-carbon chain ("non-"). The prefix "3-methyl-" specifies a methyl group attached to the third carbon atom. ontosight.ai It is also referred to as 3-methyl-1-nonen-3-ol. ontosight.aichemspider.com

The specific arrangement of these functional groups—a tertiary alcohol and a terminal double bond—governs its chemical properties and reactivity. ontosight.ai

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H20O | chemspider.comthegoodscentscompany.com |

| Molecular Weight | 156.269 g/mol | chemspider.comthegoodscentscompany.com |

| CAS Number | 22616-15-5 | chemspider.comthegoodscentscompany.com |

| Appearance | Colorless liquid | ontosight.ai |

| Solubility | Moderately soluble in water | ontosight.ai |

Overview of Academic Research Areas Pertaining to Alkenols and Alkynols

The study of unsaturated alcohols, including both alkenols and alkynols, spans several active areas of academic and industrial research.

Alkenols (like 1-Nonen-3-ol, 3-methyl-) are subjects of diverse chemical research. Studies focus on:

Synthesis and Transformation : Research explores various synthetic pathways, including photochemical arylation and copper-catalyzed enantioselective reactions to create complex cyclic ethers from alkenols. researchgate.netacs.org The enzymatic dehydration of alkenols is also a field of interest for producing other valuable chemicals. york.ac.uk

Reactivity Studies : The oxidation and hydrogenation of unsaturated alcohols are fundamental reactions studied to produce other valuable compounds like aldehydes, ketones, and saturated alcohols. aem.azindexcopernicus.comorientjchem.org

Combustion Chemistry : Unsaturated alcohols are recognized as important intermediates in the combustion of larger bio-derived alcohols. researchgate.net Understanding their reactivity is crucial for developing kinetic models for next-generation biofuels. researchgate.net

Alkynols , which possess a carbon-carbon triple bond, are primarily studied in the context of:

Selective Hydrogenation : A major focus of alkynol research is their semi-hydrogenation to produce alkenols. researchgate.netmdpi.comresearchgate.net This is a critical industrial process for synthesizing fine chemicals, pharmaceuticals, and fragrances. researchgate.netresearchgate.net

Catalysis : Significant research is dedicated to developing efficient catalysts, particularly palladium-based systems like the Lindlar catalyst, to control the selectivity of the hydrogenation process and maximize the yield of the desired alkenol. mdpi.comresearchgate.net Electrocatalytic methods are also being explored as a more sustainable alternative to traditional high-pressure hydrogenation. researchgate.net

Domino Reactions : Palladium-catalyzed reactions, such as aminocarbonylation, use alkynols as starting materials to directly synthesize complex heterocyclic molecules like itaconimides in a highly selective manner. acs.org

属性

CAS 编号 |

22616-15-5 |

|---|---|

分子式 |

C10H20O |

分子量 |

156.26 g/mol |

IUPAC 名称 |

3-methylnon-1-en-3-ol |

InChI |

InChI=1S/C10H20O/c1-4-6-7-8-9-10(3,11)5-2/h5,11H,2,4,6-9H2,1,3H3 |

InChI 键 |

CXFWZMIYAODOSX-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCC(C)(C=C)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Nonen 3 Ol, 3 Methyl

Stereoselective Synthesis of 1-Nonen-3-ol (B1582604), 3-methyl- and its Enantiomers

The controlled synthesis of 1-nonen-3-ol, 3-methyl-, particularly its stereoisomers, is a subject of significant interest in organic chemistry. Researchers have explored several routes to achieve high selectivity and yield.

Catalytic Hydrogenation Routes from Corresponding Alkynols

A primary method for synthesizing 1-nonen-3-ol, 3-methyl- is through the semi-hydrogenation of its corresponding alkynol, 3-methyl-1-nonyn-3-ol (B1597378). mdpi.com This transformation requires catalysts that can selectively reduce the alkyne's triple bond to a double bond without further reducing it to a single bond.

Palladium (Pd)-based catalysts are commonly employed for this purpose. mdpi.com Studies have shown that the properties of the catalyst, including the support material and the size of the palladium nanoparticles, are crucial for achieving high selectivity towards the desired alkene alcohol. acs.orgnih.gov For instance, research on hybrid catalysts composed of palladium nanoparticles within a hyper-cross-linked polystyrene (HPS) network has demonstrated high activity and selectivity in the hydrogenation of various alkynols. mdpi.comresearchgate.net

In one study, the influence of the support's porosity was investigated by comparing palladium nanoparticles deposited on microporous and mesoporous polymeric supports for the hydrogenation of 3-methyl-1-nonyn-3-ol (MNY). mdpi.com The results indicated that for larger alkynol molecules like MNY, a mesoporous support structure provides a significant advantage, leading to higher catalytic activity compared to microporous supports. mdpi.com

Table 1: Hydrogenation of 3-methyl-1-nonyn-3-ol (MNY) with Different Pd/HPS Catalysts

| Catalyst | Support Porosity | Initial Reaction Rate (molMNE/molPd*s) | Selectivity at 80% Conversion (%) |

|---|---|---|---|

| Pd/OF2 | Mesoporous | 1.15 | 96.5 |

| Pd/OF3 | Microporous | 0.35 | 98.0 |

Data sourced from a study on hybrid Pd-nanoparticles. mdpi.com

Grignard Reaction Approaches and Related Organometallic Synthesis

Grignard reactions provide a classic and versatile method for forming carbon-carbon bonds, enabling the synthesis of complex alcohols from simpler carbonyl compounds and alkyl halides. mnstate.edu The synthesis of the tertiary alcohol 1-nonen-3-ol, 3-methyl- can be effectively achieved using this approach. ontosight.ai

A common pathway involves the reaction of a suitable ketone with a vinyl Grignard reagent. Specifically, 2-octanone (B155638) can be treated with vinylmagnesium bromide. In this reaction, the nucleophilic vinyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 2-octanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, 1-nonen-3-ol, 3-methyl-. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism is as follows:

Formation of Grignard Reagent: Vinyl bromide reacts with magnesium metal in an ether solvent to form vinylmagnesium bromide.

Nucleophilic Addition: The vinylmagnesium bromide is added to 2-octanone. The vinyl carbanion attacks the carbonyl carbon, forming a magnesium alkoxide intermediate.

Protonation: The reaction mixture is treated with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the alkoxide, yielding 1-nonen-3-ol, 3-methyl-.

This method is highly effective for constructing the tertiary alcohol framework. masterorganicchemistry.com

Novel Synthetic Routes and Optimization Strategies

Ongoing research focuses on developing more efficient, sustainable, and selective synthetic methods. A notable optimization strategy involves the design of advanced catalyst systems for the hydrogenation of 3-methyl-1-nonyn-3-ol. One novel approach is the fabrication of magnetically recoverable catalysts. acs.orgnih.gov These catalysts consist of mixtures of palladium and iron oxide nanoparticles. acs.orgnih.gov This design allows for easy separation of the catalyst from the reaction mixture using a magnetic field, simplifying the purification process and enabling catalyst recycling. The catalytic behavior of these nanoparticle mixtures can be tuned by controlling factors such as Pd loading, reaction temperature, solvent, and the size of the iron oxide nanoparticles. acs.orgnih.gov

Another optimization strategy focuses on the support material for the catalyst. As mentioned previously, using mesoporous supports like hyper-cross-linked polystyrene for palladium nanoparticles has been shown to enhance the catalytic activity for the hydrogenation of bulky alkynols such as 3-methyl-1-nonyn-3-ol. mdpi.com This is attributed to the improved accessibility of the catalytic sites within the porous network for the larger substrate molecules. mdpi.com

Derivatization Reactions for Research Applications

Chemical modification of 1-nonen-3-ol, 3-methyl- into its derivatives, such as oximes, esters, and ethers, is important for various research and analytical applications.

Formation of Oximes for Analytical Purposes

Oximes are chemical compounds with the general formula RR'C=NOH, formed by the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org They are often used to identify or protect carbonyl functional groups. wikipedia.org To form an oxime from 1-nonen-3-ol, 3-methyl-, a two-step process is necessary.

First, the tertiary alcohol must be oxidized to its corresponding ketone, 3-methyl-1-nonen-3-one. This vinyl ketone can then be reacted with hydroxylamine or one of its salts (e.g., hydroxylamine hydrochloride) to form the desired oxime, 3-methyl-1-nonen-3-one oxime. wikipedia.orggoogle.com The reaction is typically carried out in a suitable solvent, and the resulting oxime can often be purified by distillation or crystallization. google.com The synthesis of oximes from analogous unsaturated ketones is a well-established procedure in organic chemistry. thegoodscentscompany.com

Esterification and Etherification Studies

Esterification: The hydroxyl group of 1-nonen-3-ol, 3-methyl- can undergo esterification with carboxylic acids or their derivatives. A specific example is the preparation of 3-methyl-1-nonen-3-yl acetate (B1210297). In one patented process, 1-nonen-3-ol, 3-methyl- is heated with an excess of acetic anhydride (B1165640). google.com The reaction mixture is brought to a boil, and continuous distillation is used to remove the acetic acid byproduct, driving the reaction to completion. After the reaction, excess acetic anhydride is removed, and the product, 3-methyl-1-nonen-3-yl acetate, is purified by vacuum distillation, achieving a yield of 86.4%. google.com

Etherification: The formation of ethers from 1-nonen-3-ol, 3-methyl- can also be accomplished. While specific studies on the etherification of this particular compound are not extensively detailed in the searched literature, general methods for ether synthesis from tertiary alcohols are applicable. For instance, the methyl ether of 1-nonen-3-ol is a known compound. nist.gov Reductive etherification represents a modern approach, where a carbonyl compound is reacted with an alcohol in the presence of a reducing agent and a catalyst, such as bismuth trichloride, to form an ether. researchgate.net This method could potentially be used to synthesize various ethers of 1-nonen-3-ol, 3-methyl-.

Exploration of Other Functional Group Transformations

The bifunctional nature of 1-nonen-3-ol, 3-methyl-, characterized by its tertiary allylic alcohol moiety, allows for a diverse array of chemical transformations beyond its synthesis. These reactions can selectively target the hydroxyl group, the carbon-carbon double bond, or involve both functionalities to create a variety of valuable chemical entities. Key transformations include esterification, oxidation, hydrogenation, and epoxidation, each providing pathways to novel compounds with distinct properties.

Esterification of the Hydroxyl Group

The tertiary hydroxyl group of 1-nonen-3-ol, 3-methyl- can be readily converted to an ester. This transformation is significant as it modifies the polarity and volatility of the parent alcohol, often leading to compounds with desirable fragrance or flavor profiles. A notable example is the synthesis of 3-methyl-1-nonen-3-yl acetate. In a documented procedure, 3-methyl-1-nonen-3-ol is reacted with acetic anhydride. wikipedia.org The reaction is conducted by heating the mixture to 122°C under vacuum, with continuous distillation to remove the acetic acid byproduct and drive the equilibrium towards the product. wikipedia.org This process has been shown to produce 3-methyl-1-nonen-3-yl acetate with a yield of 86.4%. wikipedia.org

Table 1: Esterification of 1-Nonen-3-ol, 3-methyl-

| Reactant | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Nonen-3-ol, 3-methyl- | Acetic anhydride | 3-Methyl-1-nonen-3-yl acetate | 86.4 | wikipedia.org |

Oxidation to α,β-Unsaturated Ketone

The allylic alcohol functionality of these compounds can be oxidized to form the corresponding α,β-unsaturated ketone. For the parent compound, 1-nonen-3-ol, its oxidation to 1-nonen-3-one (B1220672) has been accomplished using pyridinium (B92312) chlorochromate (PCC). acs.org This reagent is a well-established oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively, and is known to be effective for allylic alcohols without significantly affecting the double bond. acs.org This transformation is valuable for synthesizing compounds that are often potent flavor and aroma components. acs.org The resulting ketone, 1-nonen-3-one, can participate in further reactions, such as reductive etherification. researchgate.netorganic-chemistry.orgnrel.gov

Hydrogenation of the Carbon-Carbon Double Bond

The carbon-carbon double bond in 1-nonen-3-ol, 3-methyl- can be selectively hydrogenated to yield the corresponding saturated alcohol, 3-methyl-3-nonanol. Catalytic hydrogenation is the most common method for this transformation. Research on the selective hydrogenation of the precursor, 3-methyl-1-nonyn-3-ol (MNY), to 3-methyl-1-nonen-3-ol (MNE) has been conducted using palladium catalysts supported on hyper-cross-linked polystyrene. semanticscholar.org This work highlights the potential for further reduction of the resulting alkene (MNE) to the corresponding alkane, although the primary focus was on the semi-hydrogenation to the alkene. semanticscholar.org In a related context, the reduction of 1-phenyl-1-nonen-3-one with lithium aluminum hydride resulted in the formation of 1-phenyl-3-nonanol, indicating the reduction of both the carbonyl group and the carbon-carbon double bond. researchgate.net For the selective hydrogenation of the double bond in the presence of the hydroxyl group, catalysts such as palladium on carbon (Pd/C) under controlled conditions are typically employed.

Table 2: Potential Hydrogenation and Oxidation Products

| Starting Material | Transformation | Reagent/Catalyst (Example) | Product | Reference |

|---|---|---|---|---|

| 1-Nonen-3-ol, 3-methyl- | Hydrogenation | Pd/C, H₂ | 3-Methyl-3-nonanol | |

| 1-Nonen-3-ol | Oxidation | Pyridinium chlorochromate (PCC) | 1-Nonen-3-one | acs.org |

Epoxidation of the Double Bond

The alkene functionality in 1-nonen-3-ol, 3-methyl- is susceptible to epoxidation, a reaction that introduces a three-membered oxirane ring into the molecule. The Sharpless asymmetric epoxidation is a particularly powerful method for the enantioselective epoxidation of allylic alcohols. wikipedia.orgharvard.eduresearchgate.net This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (either (+)-DET or (-)-DET), with tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgharvard.edu The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxy alcohol, typically with high enantiomeric excess (>90% ee). researchgate.net While a specific application of the Sharpless epoxidation to 1-nonen-3-ol, 3-methyl- is not explicitly detailed in the surveyed literature, its general applicability to a wide range of primary and secondary allylic alcohols suggests its utility for this substrate. harvard.eduscribd.com The resulting epoxy alcohols are versatile synthetic intermediates that can be converted into diols, aminoalcohols, and ethers. wikipedia.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| 1-Nonen-3-ol, 3-methyl- |

| 3-Methyl-1-nonen-3-yl acetate |

| Acetic anhydride |

| Acetic acid |

| 1-Nonen-3-ol |

| 1-Nonen-3-one |

| Pyridinium chlorochromate |

| 3-Methyl-3-nonanol |

| 3-Methyl-1-nonyn-3-ol |

| 3-Methyl-1-nonen-3-ol |

| Palladium |

| 1-Phenyl-1-nonen-3-one |

| Lithium aluminum hydride |

| 1-Phenyl-3-nonanol |

| Palladium on carbon |

| Titanium tetra(isopropoxide) |

| Diethyl tartrate |

| tert-Butyl hydroperoxide |

| Diols |

| Aminoalcohols |

Biosynthetic Pathways and Natural Occurrence of 1 Nonen 3 Ol, 3 Methyl Analogs

Microbial Biosynthesis and Biotransformation Pathways

The formation of 1-Nonen-3-ol (B1582604), 3-methyl- and its structural relatives in microorganisms is a result of intricate enzymatic processes. Fungi and bacteria employ specific metabolic routes to produce a diverse array of volatile organic compounds.

Enzymatic Production in Fungi and Bacteria

The enzymatic production of C8 and C9 alcohols, which are analogs of 1-Nonen-3-ol, 3-methyl-, is well-documented in various microbial species. For instance, the fungus Penicillium camemberti is known to produce 1-octen-3-ol (B46169), a key aroma compound. researchgate.net Research has shown that inducing P. camemberti cultures with linoleic acid can significantly increase the enzymatic production of this volatile. researchgate.net Similarly, the biosynthesis of (R)-(-)-1-octen-3-ol has been achieved in recombinant Saccharomyces cerevisiae by introducing lipoxygenase and hydroperoxide lyase genes from the mushroom Tricholoma matsutake. jmb.or.kr

In bacteria, fermentation processes can lead to the generation of these compounds. A study on sourdough fermented with Lactiplantibacillus plantarum ATCC 8014 identified 1-Nonen-3-ol as one of the volatile metabolites, alongside other compounds like 3-methyl-1-butanol. mdpi.com This indicates that various bacteria possess the necessary enzymatic machinery to synthesize nine-carbon alcohols.

Metabolic Precursors and Lipoxygenase/Hydroperoxide Lyase Systems

The primary biosynthetic route for many C6 and C9 volatile compounds in both microbes and plants is the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway. frontiersin.orgmdpi.com This pathway utilizes polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid, as primary precursors. frontiersin.orgmdpi.com

The process begins with the LOX enzyme, which catalyzes the stereospecific oxidation of these fatty acids to form hydroperoxides. mdpi.com For example, 9-LOX specifically oxidizes the fatty acid at the 9th carbon position. Subsequently, the HPL enzyme cleaves these hydroperoxides. A 9-HPL specifically acts on 9-hydroperoxides to produce C9 aldehydes, which can then be reduced to their corresponding alcohols. frontiersin.orgmdpi.com The biosynthesis of the prominent mushroom-scented alcohol, 1-octen-3-ol, from linoleic acid in the button mushroom (Agaricus bisporus) is a well-studied example of this pathway, involving a multifunctional fatty acid dioxygenase and a hydroperoxide lyase. nih.gov It is hypothesized that the biosynthesis of 1-Nonen-3-ol, 3-methyl- would follow a similar mechanism, likely originating from a methylated fatty acid precursor.

Role of Microbial Volatile Organic Compounds (mVOCs)

1-Nonen-3-ol, 3-methyl- and its analogs are classified as microbial volatile organic compounds (mVOCs). These are low molecular weight compounds produced as byproducts of primary and secondary metabolism in microorganisms like fungi and bacteria. swesiaq.se To date, hundreds of different mVOCs have been identified. researchgate.net

These volatile compounds are crucial for the chemical communication and interactions within microbial communities in environments like the soil. researchgate.net For example, 1-octen-3-ol is a well-known mVOC that can influence the growth and morphology of other fungi. researchgate.netnih.gov The production of specific mVOCs is dependent on the microbial species and environmental conditions such as nutrient availability, pH, and temperature. swesiaq.se As volatile signals, mVOCs can diffuse through air and soil, mediating both inter- and intra-species relationships. researchgate.net

Presence as a Volatile Metabolite in Flora and Fauna (Non-Human)

Analogs of 1-Nonen-3-ol, 3-methyl- are frequently identified as components of the volatile profiles of various plants and are also detected in emissions from animals, including insects and as byproducts in meat.

Occurrence in Plant Volatiles (e.g., Pine Needles, Cucumbers)

Several analogs of 1-Nonen-3-ol, 3-methyl- have been identified in the volatile emissions of plants. A study analyzing the volatile organic compounds from the needles of Masson Pine (Pinus massoniana) under drought stress identified 1-nonen-3-ol as one of the emitted alcohols. pakbs.org

In cucumbers (Cucumis sativus), a variety of C9 alcohols and aldehydes contribute to their characteristic fresh aroma. oup.com These compounds, including 3-nonen-1-ol (B12510405) and (E,Z)-2,6-nonadienal, are products of the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways. oup.comnih.gov While 1-Nonen-3-ol, 3-methyl- has not been specifically reported in cucumbers, the presence of its structural isomers is well-established. Furthermore, 3-methyl-1-nonen-3-ol has been noted to occur in Trifolium resupinatum var. microcephalum, a species of clover. thegoodscentscompany.com

Table 1: Occurrence of 1-Nonen-3-ol Analogs in Plant Volatiles

| Compound | Plant Source | Reference |

|---|---|---|

| 1-Nonen-3-ol | Masson Pine (Pinus massoniana) | pakbs.org |

| 3-Nonen-1-ol | Cucumber (Cucumis sativus) | nih.gov |

| (Z)-3-Nonen-1-ol | Cucumber (Cucumis sativus) | nih.gov |

| 3-methyl-1-nonen-3-ol | Trifolium resupinatum var. microcephalum | thegoodscentscompany.com |

Detection in Animal-Derived Volatiles (e.g., Meat, Insect Emissions)

Volatile compounds related to 1-Nonen-3-ol, 3-methyl- are also found in the animal kingdom. The C8 analog, 1-octen-3-ol, is a significant volatile compound found in cooked meat, including chicken, beef, and duck. nih.govmdpi.comkosfaj.org It is primarily formed through the oxidation of lipids. nih.gov While 1-Nonen-3-ol, 3-methyl- has not been directly identified in meat, other methyl-branched volatiles have been reported, such as (R)-(-)-14-methyl-8-hexadecyn-1-ol in dairy beef, suggesting the potential for its formation. kosfaj.org

In the realm of insects, nonenol isomers play a role in chemical communication. For example, males of the Central American locust (Schistocerca piceifrons piceifrons) produce (Z)-3-nonen-1-ol as a pheromone that influences female mating preference. oup.com Similarly, (Z)-3-nonen-1-ol has been identified in the emissions of the gall fly Eurosta solidaginis. nih.gov Additionally, the parent compound 1-nonen-3-ol has been cited in a patent for its use as an insect repellent. google.com

Table 2: Detection of 1-Nonen-3-ol Analogs in Animal-Derived Volatiles

| Compound | Animal Source | Context | Reference |

|---|---|---|---|

| 1-Octen-3-ol | Chicken, Beef, Duck | Meat Volatile | nih.govmdpi.comkosfaj.org |

| (Z)-3-Nonen-1-ol | Central American Locust | Insect Pheromone | oup.com |

| (Z)-3-Nonen-1-ol | Gall Fly (Eurosta solidaginis) | Insect Emission | nih.gov |

| 1-Nonen-3-ol | N/A | Insect Repellent | google.com |

Formation during Biological Degradation Processes

The generation of 1-nonen-3-ol, 3-methyl-, and its structural analogs is frequently a consequence of the metabolic breakdown of complex organic molecules by microorganisms and plants. These volatile compounds are often signature byproducts of degradation pathways, particularly those involving lipids and amino acids. Their presence can be characteristic of specific fungal or bacterial activity and can significantly influence the aroma and flavor profiles of various foods and natural environments. tandfonline.comresearchgate.net

The primary and most well-documented pathway for the formation of unsaturated alcohols is the enzymatic degradation of polyunsaturated fatty acids (PUFAs). mdpi.commdpi.com This process, known as lipid oxidation, is widespread in nature and is initiated by enzymes that catalyze the conversion of fatty acids into unstable hydroperoxides. These intermediates are then rapidly cleaved into a variety of smaller, often volatile, molecules, including aldehydes and alcohols. mdpi.comresearchgate.net

A classic example of this pathway is the formation of the C8 compound, 1-octen-3-ol, a close structural analog of 1-nonen-3-ol. This compound, known for its distinct mushroom-like odor, is produced by a wide range of fungi through the degradation of linoleic acid. tandfonline.comfrontiersin.org The process is typically initiated by the enzyme lipoxygenase, which introduces an oxygen molecule into the linoleic acid chain, forming a hydroperoxide. This intermediate is subsequently cleaved by a hydroperoxide lyase to yield 1-octen-3-ol and other volatile products. mdpi.comjmb.or.kr By analogy, the C9 alcohol 1-nonen-3-ol is understood to be formed via similar enzymatic action on other PUFAs, such as linolenic acid or other C18 and C20 fatty acids. oup.comresearchgate.net

The formation of the branched-chain structure, as seen in 1-nonen-3-ol, 3-methyl-, points to additional or alternative metabolic origins. The biosynthesis of branched-chain volatile compounds is often linked to the catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. During fermentation processes, microorganisms such as yeast and lactic acid bacteria can convert these amino acids into various aroma compounds. nih.govacs.org For instance, the degradation of leucine is a well-established pathway for the production of 3-methylbutanal (B7770604) and its corresponding alcohol, 3-methyl-1-butanol, which imparts a "malty" aroma. acs.orgnih.govresearchgate.net It is plausible that a similar biochemical logic applies to the formation of 1-nonen-3-ol, 3-methyl-, potentially involving the degradation of a less common, long-chain branched amino acid or the modification of a fatty acid-derived intermediate.

Microbial metabolism is a significant source of such volatile compounds. Various fungi and bacteria have been identified as producers of these alcohols during fermentation or decomposition. nih.govinternationalscholarsjournals.com For example, the myxobacterium Stigmatella WXNXJ-B has been shown to produce 1-nonen-3-ol as part of its volatile metabolite profile. internationalscholarsjournals.com The specific volatile organic compounds (VOCs) produced by a fungus can vary depending on the substrate, pH, temperature, and fungal species, resulting in a unique "volatilome". tandfonline.com

The following table details research findings on the formation of 1-nonen-3-ol analogs during various biological degradation processes.

Interactive Data Table: Formation of 1-Nonen-3-ol Analogs in Biological Systems

| Compound | Organism / Source | Biological Process | Key Findings |

| 1-Octen-3-ol | Fungi (general) | Lipid Degradation | A characteristic fungal volatile produced from the breakdown of linoleic acid, contributing a mushroom-like odor. tandfonline.comfrontiersin.org |

| 1-Octen-3-ol | Aspergillus flavus | Fungal Metabolism | Produced by both toxigenic and non-toxigenic isolates grown on corn, indicating its role as a general metabolic byproduct. aaem.pl |

| 1-Octen-3-ol | Dry-cured Fish | Lipid Oxidation | Formed during the air-drying process from the oxidation of unsaturated fatty acids, contributing to the overall flavor profile. mdpi.com |

| 1-Nonen-3-ol | Stigmatella WXNXJ-B (Myxobacterium) | Fermentation / Metabolism | Identified as one of the volatile metabolites produced by the bacterium during cultivation. internationalscholarsjournals.com |

| 3-Methyl-1-butanol | Escherichia coli (engineered) | Fermentation | Produced from glucose via the L-leucine biosynthesis pathway; yields were enhanced by two-phase fermentation to mitigate product toxicity. nih.gov |

| 3-Methyl-1-butanol | Lactic Acid Bacteria | Amino Acid Catabolism | Formed from the amino acid leucine in cheese and other fermented milk products, contributing a characteristic malty flavor. acs.orgresearchgate.net |

| 1-Penten-3-ol | Yoghurt | Fermentation | Identified as a newly formed compound during yoghurt fermentation that could contribute to the overall aroma. google.com |

Advanced Analytical Chemistry and Characterization Techniques for 1 Nonen 3 Ol, 3 Methyl

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry, making it ideal for analyzing 1-Nonen-3-ol (B1582604), 3-methyl-.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique widely used for the extraction and concentration of volatile compounds from solid, liquid, and gaseous samples. tandfonline.com For a compound like 1-Nonen-3-ol, 3-methyl-, which is expected to be a volatile component in various matrices such as foods or fungal cultures, HS-SPME offers a rapid and sensitive method for analysis. researchgate.net

The methodology involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatiles, including 1-Nonen-3-ol, 3-methyl-, partition from the sample matrix into the headspace and are then adsorbed by the fiber. The fiber is subsequently transferred to the hot injector of a gas chromatograph, where the analytes are desorbed for separation and analysis by MS. The selection of the fiber coating is crucial for efficient extraction. A combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often chosen for its ability to adsorb a broad range of analytes, including alcohols. jst.go.jpfmach.it This technique has been successfully applied to identify a wide array of alcohols in complex samples, including structural isomers like 1-octen-3-ol (B46169) and 3-nonen-1-ol (B12510405). nih.govresearchgate.net

Table 1: Typical HS-SPME-GC-MS Parameters for Volatile Alcohol Analysis

| Parameter | Typical Setting | Rationale for 1-Nonen-3-ol, 3-methyl- |

|---|---|---|

| SPME Fiber | DVB/CAR/PDMS (50/30 µm) | Provides broad-range analyte affinity, suitable for capturing alcohols and other VOCs. jst.go.jpfmach.it |

| Extraction Temp. | 40-65 °C | Balances volatility and analyte stability, promoting partitioning into the headspace. tandfonline.comfmach.it |

| Extraction Time | 30-40 min | Allows for sufficient equilibration and adsorption of the analyte onto the fiber. tandfonline.com |

| GC Column | Mid-polarity (e.g., DB-WAX) or non-polar (e.g., HP-5) | A polar column is often used to separate alcohols, while a non-polar column separates based on boiling point. |

| Injector Temp. | 230-250 °C | Ensures rapid and complete thermal desorption of the analyte from the SPME fiber. researchgate.net |

| MS Ionization | Electron Impact (EI, 70 eV) | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers a significant enhancement in separation power compared to conventional one-dimensional GC. This is particularly valuable when analyzing 1-Nonen-3-ol, 3-methyl- within a complex mixture containing numerous structural isomers and compounds with similar volatility. mdpi.com The technique utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation.

This process generates a highly structured two-dimensional chromatogram where chemically related compounds, such as different classes of alcohols or ketones, often appear in distinct clusters. fmach.it This enhanced separation capacity greatly improves the ability to resolve co-eluting peaks, leading to more accurate identification and quantification. mdpi.com GC×GC coupled with a high-speed Time-of-Flight (TOF) mass spectrometer is especially powerful, as the TOF-MS can acquire full mass spectra at the rapid speeds necessary to characterize the very narrow peaks (typically <100 ms) generated in the second dimension. This approach has proven effective in profiling complex volatile mixtures from wine and microbial cultures. fmach.itnih.gov

Non-targeted metabolomics aims to capture and analyze as many metabolites as possible in a biological or food sample without pre-selecting specific analytes. nih.gov When applied to the volatile fraction (the "volatilome"), this approach can be used to discover the presence of compounds like 1-Nonen-3-ol, 3-methyl- and identify their relevance as potential biomarkers or key flavor/aroma components. nih.gov

In a typical non-targeted workflow using GC-MS, volatiles are extracted from a set of samples (e.g., different cultivars of a fruit or biological samples from different patient groups). The resulting complex chromatograms are processed with specialized software to deconvolute, align, and integrate all detected chemical features. nih.gov The resulting data matrix is then subjected to multivariate statistical analysis, such as Principal Component Analysis (PCA) or Partial Least Squares-Discriminant Analysis (PLS-DA), to identify features that differ significantly between sample groups. fmach.it Features of interest, such as the one corresponding to 1-Nonen-3-ol, 3-methyl-, can then be identified by matching their mass spectra against libraries (like NIST) and by using retention indices. This approach is powerful for generating new hypotheses about the role of specific volatiles in complex systems. researchgate.net

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of a molecule. While GC-MS provides strong evidence for identification based on fragmentation patterns, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive information about the molecule's carbon-hydrogen framework and functional groups.

NMR spectroscopy is the most powerful tool for de novo structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the 1-Nonen-3-ol, 3-methyl- molecule.

For 1-Nonen-3-ol, 3-methyl-, the following characteristic signals would be expected:

¹H NMR : The spectrum would show distinct signals for the vinyl protons (-CH=CH₂) in the 5-6 ppm range, exhibiting complex splitting patterns. A singlet integrating to three protons would appear around 1.1-1.3 ppm, corresponding to the unique methyl group at the C3 position. A broad singlet for the hydroxyl (-OH) proton would also be present. The remaining signals would correspond to the six methylene (B1212753) groups (-CH₂-) and the terminal methyl group (-CH₃) of the hexyl chain, appearing in the 0.8-1.5 ppm region. sorbonne-universite.frorgsyn.org

¹³C NMR : The spectrum would feature ten distinct carbon signals. Key signals would include those for the sp² carbons of the vinyl group (approx. 112-115 ppm for =CH₂ and 140-145 ppm for -CH=), the sp³ carbon bearing the hydroxyl group and the methyl group (C3, approx. 74-78 ppm), and the unique C3-methyl carbon (approx. 25-30 ppm). The remaining six signals would correspond to the carbons of the hexyl side chain. sorbonne-universite.frorgsyn.org

Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the connectivity between protons and carbons, providing unambiguous proof of the structure. oup.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Nonen-3-ol, 3-methyl-

| Atom Position | Predicted ¹H NMR (δ, ppm, multiplicity) | Predicted ¹³C NMR (δ, ppm) |

|---|---|---|

| **1 (-CH=CH₂) ** | ~5.9 (dd) | ~143 |

| **2 (=CH₂) ** | ~5.2 (d), ~5.0 (d) | ~113 |

| 3 (-C(OH)CH₃-) | - | ~75 |

| 3-CH₃ | ~1.2 (s) | ~28 |

| 3-OH | Variable (br s) | - |

| 4 (-CH₂-) | ~1.5 (m) | ~42 |

| 5-8 (-CH₂-)₄ | ~1.3 (m) | ~23-32 |

| 9 (-CH₃) | ~0.9 (t) | ~14 |

(Predicted values are based on typical shifts for allylic alcohols and alkyl chains; solvent is assumed to be CDCl₃) sorbonne-universite.frorgsyn.orgwiley-vch.de

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. nih.gov For 1-Nonen-3-ol, 3-methyl-, these techniques would confirm the presence of the hydroxyl, vinyl, and alkyl moieties.

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. pnas.org Other key absorptions would include C-H stretching vibrations for both sp² (vinyl, >3000 cm⁻¹) and sp³ (alkyl, <3000 cm⁻¹) carbons, a C=C stretching vibration for the vinyl group around 1645 cm⁻¹, and a strong C-O stretching band in the 1050-1150 cm⁻¹ region. pnas.orgcpsjournals.cn

Raman Spectroscopy : Raman spectroscopy provides complementary information. The C=C double bond stretch, which is sometimes weak in the IR spectrum of terminal alkenes, typically gives a strong, sharp signal in the Raman spectrum, making it easy to identify. The symmetric C-H stretching of the alkyl chains would also be prominent. The O-H stretch is generally weak in Raman spectra.

Table 3: Characteristic Vibrational Frequencies for 1-Nonen-3-ol, 3-methyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -OH | O-H Stretch | 3200-3600 (broad) | IR |

| -C=CH₂ | =C-H Stretch | 3010-3095 | IR |

| -C-H | C-H Stretch (sp³) | 2850-2960 | IR, Raman |

| -C=C- | C=C Stretch | 1640-1650 | IR, Raman (strong) |

| -C-O- | C-O Stretch | 1050-1150 | IR |

(Data based on characteristic frequencies for allylic alcohols) nih.govcpsjournals.cnnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 1-Nonen-3-ol, 3-methyl-. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments. This capability is crucial for distinguishing between isomers and other compounds with the same nominal mass.

For 1-Nonen-3-ol, 3-methyl- (C10H20O), HRMS can confirm its elemental formula by measuring the exact mass of its molecular ion. Techniques such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry, often coupled with a chromatographic inlet like Gas Chromatography (GC) or Ultra-High-Performance Liquid Chromatography (UHPLC), are commonly employed. ifremer.frmetabolomexchange.org Ionization is typically achieved using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to preserve the molecular ion. metabolomexchange.org

The fragmentation pattern observed in the mass spectrum provides structural information. As a tertiary allylic alcohol, 1-Nonen-3-ol, 3-methyl- is prone to specific fragmentation pathways upon electron ionization (EI). Key fragmentations include the loss of a water molecule ([M-H₂O]⁺), cleavage of the C-C bond alpha to the hydroxyl group (loss of a hexyl radical), and cleavage of the allylic bond. The study of related allylic alcohols, such as 1-phenyl-1-nonen-3-ol, has shown that fragmentation can also proceed through mechanisms like the McLafferty rearrangement, which could be relevant for this compound as well. cdnsciencepub.com

Predicted HRMS data for various adducts of 3-methyl-1-nonen-3-ol highlights the precision of this technique. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for 3-methyl-1-nonen-3-ol Adducts

| Adduct Ion | Molecular Formula | Predicted m/z (Da) |

|---|---|---|

| [M+H]⁺ | C₁₀H₂₁O⁺ | 157.15869 |

| [M+Na]⁺ | C₁₀H₂₀ONa⁺ | 179.14063 |

| [M+K]⁺ | C₁₀H₂₀OK⁺ | 195.11457 |

| [M+NH₄]⁺ | C₁₀H₂₄ON⁺ | 174.18523 |

| [M-H]⁻ | C₁₀H₁₉O⁻ | 155.14413 |

Data sourced from PubChemLite. uni.lu

Chromatographic Separation and Chiral Resolution Techniques

Due to the complexity of the matrices in which 1-Nonen-3-ol, 3-methyl- may be found (e.g., essential oils, food volatiles), advanced chromatographic techniques are necessary for its separation and quantification. Furthermore, as 1-Nonen-3-ol, 3-methyl- possesses a chiral center at the C-3 position, techniques capable of resolving its enantiomers are of significant interest.

Chromatographic Separation

Comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power compared to conventional one-dimensional GC. embrapa.br This technique employs two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar or mid-polar column) connected by a modulator. embrapa.br The enhanced peak capacity and structured nature of the resulting chromatograms make GCxGC ideal for resolving trace-level analytes in highly complex samples, such as wine volatiles or essential oils. embrapa.brsun.ac.za A study on Brazilian Merlot wines successfully utilized a GCxGC system to separate a wide range of compounds, including the related 1-Nonen-3-ol. embrapa.br

Table 2: Example of GCxGC-TOF-MS Parameters for Volatile Compound Analysis

| Parameter | Setting |

|---|---|

| First Dimension Column | DB-5 (non-polar) |

| Second Dimension Column | BPX-50 (mid-polar) |

| Carrier Gas | Helium |

| Modulation Period | 6 seconds |

| Oven Temperature Program | 40°C, ramped to 250°C |

Parameters are illustrative and based on methodologies for complex volatile analysis. embrapa.brsun.ac.za

Chiral Resolution

Separating the (R)- and (S)-enantiomers of 1-Nonen-3-ol, 3-methyl- is crucial for stereospecific studies. The differential biological and sensory activities of enantiomers of similar chiral alcohols, like 1-octen-3-ol, underscore this necessity. researchgate.net

Enantioselective gas chromatography is the most direct method for chiral resolution. This is achieved using a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. Heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin is an example of a CSP that has been effectively used for the separation of chiral alcohol enantiomers. sun.ac.zaresearchgate.net The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and individual quantification.

Alternatively, enzymatic kinetic resolution is a preparative technique used to obtain enantiomerically enriched samples. lookchem.comevitachem.com This method utilizes a lipase (B570770) (e.g., Novozyme 435) to selectively acylate one enantiomer of the racemic alcohol, allowing the unreacted enantiomeric alcohol and the newly formed ester to be separated by standard chromatography. lookchem.com

Environmental Fate and Degradation Mechanisms of 1 Nonen 3 Ol, 3 Methyl

Microbial Degradation and Bioremediation Potential

Direct research on the microbial degradation of 1-Nonen-3-ol (B1582604), 3-methyl- is not extensively documented in scientific literature. However, its potential for biodegradation can be assessed based on its chemical structure and the known metabolic pathways of similar compounds. As an unsaturated alcohol, it possesses functional groups that are susceptible to microbial attack. The double bond and the hydroxyl group can be targeted by microbial enzyme systems, such as oxygenases and dehydrogenases.

The bioremediation potential of a site contaminated with this compound would depend on its bioavailability to microorganisms. The estimated water solubility of 218.3 mg/L suggests moderate mobility in aqueous environments, while the estimated octanol-water partition coefficient (logP) of 3.3 indicates a tendency to adsorb to organic matter in soil and sediment. thegoodscentscompany.com This partitioning behavior could affect its availability to microbial populations.

While not the exact compound, the related chemical 1-Nonen-3-ol has been identified as an intermediate in the microbial degradation of naphthalene (B1677914) by the bacterium Bordetella avium MAM-P22. gavinpublishers.com This finding suggests that the C9-enol structural motif can be processed by microbial enzymes, lending support to the possibility that 1-Nonen-3-ol, 3-methyl- could also be transformed or degraded by certain microorganisms. However, the presence of a methyl group at the C-3 position, creating a tertiary alcohol, may increase its resistance to oxidation compared to primary or secondary alcohols, potentially leading to slower degradation rates.

Photochemical Degradation and Atmospheric Oxidation

The atmospheric fate of 1-Nonen-3-ol, 3-methyl- is primarily governed by its reaction with photochemically generated oxidants, such as the hydroxyl (OH) radical and ozone (O₃). Due to its volatility, the compound can partition into the atmosphere where these degradation processes occur.

No direct experimental rate constants for the reaction of 1-Nonen-3-ol, 3-methyl- with atmospheric oxidants have been published. However, studies on structurally analogous unsaturated alcohols provide a basis for estimating its atmospheric lifetime. researchgate.net The primary site of atmospheric attack is the carbon-carbon double bond. The reaction with OH radicals is expected to be the dominant removal process during the day, while reaction with ozone can be a significant pathway, especially at night.

A study on the gas-phase reaction kinetics of similar unsaturated alcohols determined the rate constants for their reactions with ozone. researchgate.net For instance, the rate constant for the reaction of 1-nonen-3-ol with O₃ was measured, which allows for the estimation of its atmospheric lifetime. researchgate.net Based on these related compounds, the atmospheric lifetime of 1-Nonen-3-ol, 3-methyl- is expected to be relatively short, on the order of hours. This indicates that the compound is not likely to persist for long periods in the atmosphere or undergo long-range transport.

Table 2: Estimated Atmospheric Degradation of 1-Nonen-3-ol, 3-methyl- Based on Analogous Compounds

| Reactant | Analogous Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Half-Life |

|---|---|---|---|

| Ozone (O₃) | 1-Nonen-3-ol | (1.25 ± 0.13) x 10⁻¹⁷ | Hours researchgate.net |

| OH Radical | 3-Methyl-3-penten-2-one | (6.5 ± 1.2) x 10⁻¹¹ | Hours researchgate.net |

Disclaimer: Data is for structurally similar compounds and serves as an estimation. The actual rates for 1-Nonen-3-ol, 3-methyl- may vary.

Persistence and Transformation in Various Environmental Compartments

The persistence of 1-Nonen-3-ol, 3-methyl- in the environment is a function of its susceptibility to degradation processes and its tendency to partition between air, water, and soil/sediment.

In Soil: With an estimated logP of 3.3, 1-Nonen-3-ol, 3-methyl- is expected to have a moderate tendency to adsorb to soil organic carbon. thegoodscentscompany.com This would reduce its mobility and leaching potential into groundwater. Its persistence in soil would be dependent on the presence of competent microbial populations capable of degrading it, a process which, as noted, may be slow due to its structure as a tertiary alcohol.

In Water: The compound's moderate water solubility (218.3 mg/L) suggests it can be present in the dissolved phase in aquatic systems. thegoodscentscompany.com In the water column, it would be subject to potential biodegradation. Hydrolysis of the carbon-carbon or carbon-hydroxyl bonds is not expected to be a significant degradation pathway under typical environmental pH conditions. acs.org Volatilization from water surfaces to the atmosphere is a likely transport mechanism, where it would then undergo rapid photochemical degradation.

In Air: As discussed, the compound is not expected to persist in the atmosphere due to rapid oxidation by OH radicals and ozone. researchgate.net Its atmospheric half-life is estimated to be on the order of hours, preventing significant accumulation or long-range transport.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Nonen-3-ol, 3-methyl- |

| 1-Nonen-3-ol |

| 3-Methyl-3-penten-2-one |

| Naphthalene |

Advanced Spectroscopic and Computational Studies of 3 Methyl 1 Nonen 3 Ol

The deeper characterization of 3-methyl-1-nonen-3-ol, a tertiary allylic alcohol, leverages sophisticated computational and spectroscopic techniques. These methods provide critical insights into its three-dimensional structure, reactivity, and interactions within biological and environmental systems, moving beyond basic identification to predict its functional roles.

Future Research Directions and Unexplored Avenues

Integrated Omics Approaches for Comprehensive Biosynthesis and Degradation Profiling

A foundational step in understanding the lifecycle of 1-Nonen-3-ol (B1582604), 3-methyl- in any biological context is the elucidation of its metabolic pathways. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for a holistic view of its formation and breakdown.

Future research should focus on identifying organisms, such as insects or microorganisms, that may naturally produce or degrade this compound. For instance, many insect pheromones are branched-chain hydrocarbons and alcohols, synthesized through modifications of fatty acid or isoprenoid pathways. nih.govnih.gov An integrated omics study on a candidate organism could proceed by comparing life stages or conditions with differential production of the compound.

Transcriptomics and Metabolomics: High-throughput RNA sequencing (RNA-Seq) coupled with gas chromatography-mass spectrometry (GC-MS) based metabolomics could identify candidate genes that are upregulated during the production of 1-Nonen-3-ol, 3-methyl-. nih.govresearchgate.net Genes of interest would likely include those encoding for fatty acid synthases (FASs), desaturases, fatty acyl-CoA reductases (FARs), and cytochrome P450 enzymes, which are known to be involved in the biosynthesis of similar semiochemicals. mdpi.com

Proteomics: Proteomic analysis would complement these findings by confirming the translation of these candidate genes into functional enzymes. By identifying the specific enzymes present during active biosynthesis or degradation, their roles can be more definitively assigned.

Degradation Pathway Profiling: On the degradation side, microorganisms from environments potentially contaminated with aliphatic alcohols could be screened. nih.govresearchgate.net Omics profiling of microbial cultures exposed to 1-Nonen-3-ol, 3-methyl- as a sole carbon source could reveal the enzymatic machinery responsible for its catabolism, likely involving alcohol dehydrogenases, aldehyde dehydrogenases, and enzymes of the beta-oxidation pathway. researchgate.netslideshare.net Understanding these degradation pathways is critical for assessing the compound's environmental persistence and potential for bioremediation.

| Omics Approach | Objective | Key Technologies | Potential Gene/Protein Targets |

|---|---|---|---|

| Transcriptomics | Identify genes upregulated during biosynthesis/degradation. | RNA-Sequencing (RNA-Seq) | Fatty Acid Synthases (FAS), Desaturases, P450s, Alcohol Dehydrogenases |

| Metabolomics | Quantify 1-Nonen-3-ol, 3-methyl- and its precursors/metabolites. | GC-MS, LC-MS | Fatty acids, acyl-CoA esters, aldehydes, downstream catabolites |

| Proteomics | Identify and quantify enzymes directly involved in the metabolic pathways. | Mass Spectrometry (e.g., shotgun proteomics) | Confirmation of translated gene targets |

| Genomics | Provide a reference genome for mapping transcriptomic and proteomic data. | Next-Generation Sequencing (NGS) | Full genetic blueprint of the organism |

Targeted Engineering of Biological Systems for Sustainable Production

The production of fine chemicals through microbial fermentation is a cornerstone of green chemistry. museonaturalistico.it Developing a sustainable biotechnological route to 1-Nonen-3-ol, 3-methyl- would be a significant advancement over traditional chemical synthesis. Targeted engineering of model organisms like Escherichia coli or Saccharomyces cerevisiae is a promising avenue. nih.govmdpi.com

Pathway Reconstruction: The initial step involves designing and constructing a heterologous biosynthetic pathway in a microbial host. Based on the biosynthesis of similar C9 and C10 alcohols, a potential pathway could start from central metabolism, leveraging the fatty acid synthesis (FAS) machinery to produce a specific acyl-CoA precursor. This precursor would then be acted upon by a cascade of engineered enzymes, including reductases and potentially enzymes to introduce the methyl branch, to yield the final product.

Genetic Engineering with CRISPR: The clustered regularly interspaced short palindromic repeats (CRISPR)-Cas9 system would be an indispensable tool for this work. nih.govnih.gov Its applications would include:

Integration of Heterologous Genes: Precisely inserting the genes for the biosynthetic pathway into the host genome. mdpi.com

Knockout of Competing Pathways: Deleting genes that divert metabolic flux away from the desired product, such as those involved in beta-oxidation or the synthesis of other lipids. igem.org

Promoter Engineering: Fine-tuning the expression levels of pathway genes to balance metabolic flux and avoid the accumulation of toxic intermediates.

Metabolic Modeling and Optimization: Systems biology approaches, including flux balance analysis (FBA), would be used to model the engineered metabolic network. nih.gov These models can predict the effects of genetic modifications and guide further optimization efforts to enhance the titer, rate, and yield of 1-Nonen-3-ol, 3-methyl-.

| Engineering Strategy | Tool/Approach | Purpose | Example Target in Host Cell |

|---|---|---|---|

| Pathway Integration | CRISPR/Cas9, Plasmids | Introduce genes for the synthesis of 1-Nonen-3-ol, 3-methyl-. | Genomic integration of reductases, methyltransferases. |

| Flux Redirection | CRISPR/Cas9 Knockout | Eliminate pathways that compete for precursors. | Deletion of genes in fatty acid degradation (e.g., fadD). |

| Expression Tuning | Promoter Libraries, CRISPRi/a | Optimize enzyme levels to maximize product and minimize toxicity. | Modulating expression of acetyl-CoA carboxylase. |

| Host Optimization | Adaptive Laboratory Evolution (ALE) | Improve strain tolerance to the product and process conditions. | Selection for robust growth in the presence of 1-Nonen-3-ol, 3-methyl-. |

Advanced Sensor Development for Environmental Monitoring and Semiochemical Detection

The ability to detect trace amounts of 1-Nonen-3-ol, 3-methyl- in real-time is crucial for environmental monitoring and for investigating its potential role as a semiochemical (a chemical involved in communication). Future research should focus on creating highly sensitive and selective sensors.

Biosensors Based on Olfactory Proteins: A promising approach is the development of biosensors that use biological recognition elements. nih.gov Odorant-binding proteins (OBPs) or chemosensory proteins (CSPs) from insects could be used as the recognition element due to their high affinity and specificity for volatile organic compounds (VOCs). nih.gov Research would involve identifying an OBP that specifically binds to 1-Nonen-3-ol, 3-methyl-, and then immobilizing this protein onto a transducer.

Transducer Technologies:

Electrochemical Sensors: The binding of the target molecule to the immobilized OBP could induce a conformational change, leading to a measurable change in impedance, capacitance, or current. nih.govmdpi.com These sensors can be miniaturized, making them suitable for portable devices. hnfosensor.com

Optical Sensors: Techniques like Surface Plasmon Resonance (SPR) can detect the minute changes in refractive index that occur when the analyte binds to the functionalized sensor surface, offering very low detection limits. nih.gov

Quartz Crystal Microbalance (QCM): QCM sensors measure changes in frequency as mass is adsorbed onto the crystal surface. use-dl.org A QCM crystal coated with a selective OBP or a synthetic polymer with affinity for 1-Nonen-3-ol, 3-methyl- could provide a highly sensitive detection platform.

These advanced sensors would enable applications such as monitoring air and water quality, detecting food spoilage, and studying chemical ecology by detecting the release of this compound from organisms in their natural environment.

Theoretical Studies on Novel Chemical Transformations

Computational chemistry and theoretical studies provide a powerful lens for exploring the reactivity and potential transformations of 1-Nonen-3-ol, 3-methyl- without the need for extensive empirical work. nih.govnist.gov Such studies can predict reaction mechanisms, identify novel catalytic processes, and guide the design of new experiments.

Enzymatic Catalysis Modeling: Using quantum mechanics/molecular mechanics (QM/MM) methods, researchers can model the interaction of 1-Nonen-3-ol, 3-methyl- within the active site of various enzymes. researchgate.netnih.gov This could be used to:

Predict Substrate Specificity: Screen existing enzymes (e.g., oxidases, reductases) for their potential to act on this molecule.

Elucidate Reaction Mechanisms: Map the detailed reaction pathways for potential biotransformations, such as oxidation to a ketone or epoxide, or dehydration to a diene.

Guide Enzyme Engineering: Identify key amino acid residues to mutate in order to enhance an enzyme's activity or alter its specificity towards 1-Nonen-3-ol, 3-methyl-. mit.edu

Atmospheric and Environmental Fate: Theoretical models can also predict the fate of 1-Nonen-3-ol, 3-methyl- in the environment. By calculating the reaction rate constants with atmospheric oxidants like hydroxyl radicals (•OH) or ozone (O₃), its atmospheric lifetime and degradation products can be estimated. This is vital for a complete environmental risk assessment.

Novel Synthetic Routes: Computational methods can aid in the discovery of novel chemical reactions. For example, theoretical calculations could explore the feasibility of new catalytic systems (e.g., organometallic catalysts) for stereoselective synthesis or for converting 1-Nonen-3-ol, 3-methyl- into other valuable chemical intermediates.

These theoretical investigations would not only deepen our fundamental understanding of the chemistry of 1-Nonen-3-ol, 3-methyl- but also accelerate the development of new applications in biocatalysis, environmental science, and synthetic chemistry.

常见问题

Basic: What chromatographic methods are recommended for separating and identifying 3-methyl-1-nonen-3-ol in complex mixtures?

Answer: Gas chromatography-mass spectrometry (GC-MS) using non-polar columns (e.g., DB-1) with optimized temperature ramps is critical. For example, a DB-1 column (60 m × 0.32 mm × 0.2 μm) with a temperature program starting at 50°C (held for 0.1 min) and ramping at 4°C/min to 250°C provides effective separation . Retention indices (RI) can be cross-referenced with databases like NIST to confirm identity, where 3-methyl-1-nonen-3-ol exhibits RI values consistent with its structural analogs .

Advanced: How can selectivity challenges in catalytic hydrogenation of acetylenic precursors to 3-methyl-1-nonen-3-ol be addressed?

Answer: Ligand-modified palladium catalysts (e.g., Lindlar-type) in continuous-flow systems enhance selectivity by minimizing over-reduction to alkanes. Studies show that nanoparticle catalysts with controlled pore accessibility improve partial hydrogenation efficiency . Kinetic monitoring via in-situ FTIR or GC-MS is recommended to optimize reaction time and avoid side products like ketones or fully saturated derivatives .

Basic: What spectroscopic techniques are essential for structural confirmation of 3-methyl-1-nonen-3-ol?

Answer: Combine nuclear magnetic resonance (NMR) for carbon-hydrogen framework analysis, electron ionization mass spectrometry (EI-MS) for molecular ion peaks (e.g., m/z 156 [M]⁺), and infrared (IR) spectroscopy to confirm hydroxyl and alkene functional groups. Cross-validate with reference spectra from NIST or peer-reviewed libraries .

Advanced: What methodologies resolve enantiomers of 3-methyl-1-nonen-3-ol for studying stereochemical bioactivity?

Answer: Chiral GC columns (e.g., cyclodextrin-based) or enzymatic resolution using lipases can isolate enantiomers. For biological assays, custom synthesis of (R)- and (S)-enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) is critical, as demonstrated in mosquito odorant receptor studies where enantioselective responses were observed .

Basic: How should researchers assess the purity of 3-methyl-1-nonen-3-ol in synthetic batches?

Answer: Use high-resolution GC with flame ionization detection (FID) to quantify impurities. Normalized peak area integration (≥95% purity threshold) and spiking with authentic standards ensure accuracy. For trace contaminants, tandem MS/MS in selected reaction monitoring (SRM) mode enhances sensitivity .

Advanced: What experimental designs are critical for evaluating 3-methyl-1-nonen-3-ol’s role in insect olfaction?

Answer: Employ electrophysiological assays (e.g., single-sensillum recordings) paired with enantiomer-specific exposure. Dose-response curves and competitive inhibition studies using structurally similar compounds (e.g., 1-octen-3-ol) help identify receptor binding sites. Environmental variables like humidity and temperature must be controlled to mimic natural conditions .

Basic: How can isomerization or degradation of 3-methyl-1-nonen-3-ol during storage be mitigated?

Answer: Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation. Regular stability testing via GC-MS monitors degradation products like ketones or epoxides. Addition of radical scavengers (e.g., BHT) at 0.01% w/v prolongs shelf life .

Advanced: What computational tools predict the physicochemical properties of 3-methyl-1-nonen-3-ol for environmental fate modeling?

Answer: Density functional theory (DFT) calculations estimate logP (octanol-water partition coefficient) and vapor pressure. Software like EPI Suite or SPARC integrates these data to model biodegradation pathways and bioaccumulation potential. Experimental validation via shake-flask tests or headspace analysis is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。